molecular formula C20H20N6S B6469128 4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole CAS No. 2640947-32-4

4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B6469128
CAS No.: 2640947-32-4
M. Wt: 376.5 g/mol
InChI Key: JDLIGACCGGUYSS-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole” is a derivative of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives is determined by the location of the nitrogen atom in pyridine . In the case of “this compound”, the pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives are complex and involve multiple steps . For example, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its synthesis. For instance, it was synthesized with a yield of 71% as a yellow solid, with a melting point of 287–288 °C .

Safety and Hazards

While specific safety and hazard information for “4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole” is not available, it’s important to note that similar compounds, such as 4-Methyl-2-(methylthio)pyrimidine, have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for the study of pyridopyrimidine derivatives like “4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole” are promising. They are being studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The complete medicinal and pharmacological profile of pyrido [2,3- d ]pyrimidines will help scientists to design new selective, effective, and safe anticancer agents .

Properties

IUPAC Name

4-methyl-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6S/c1-13-4-3-5-17-18(13)24-20(27-17)26-10-8-25(9-11-26)19-15-6-7-21-12-16(15)22-14(2)23-19/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLIGACCGGUYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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